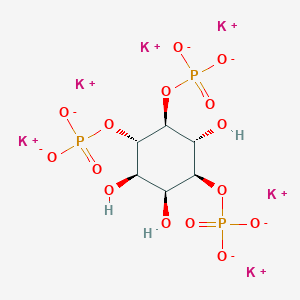

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt

Description

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt (L-Ins(1,4,5)P₃·6K) is a chiral inositol phosphate derivative and a hydrolysis product of phosphatidylinositol 4,5-bisphosphate (PIP₂). It acts as a critical secondary messenger in intracellular calcium (Ca²⁺) signaling by binding to InsP₃ receptors (InsP₃Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release . The compound is synthesized via selective phosphorylation of myo-inositol, with stereochemical control ensuring the L-configuration at the 1,4,5-phosphate positions. Key properties include:

Properties

IUPAC Name |

hexapotassium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-PYBCBHMXSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of myo-Inositol

The synthesis begins with myo-inositol, a cyclohexanehexol isomer, which undergoes regioselective phosphorylation at the 1, 4, and 5 positions. This step requires protective group strategies to prevent undesired phosphorylation. For example, temporary protection of hydroxyl groups at positions 2, 3, and 6 using trityl or benzyl groups ensures specificity. Subsequent phosphorylation with phosphorylating agents like phosphorus oxychloride (POCl₃) in anhydrous conditions yields the trisphosphate intermediate.

The reaction proceeds as follows:

Excess POCl₃ is neutralized with cold aqueous solutions to prevent over-phosphorylation.

Neutralization to Hexapotassium Salt

The trisphosphate acid form is converted to its hexapotassium salt via neutralization with potassium hydroxide (KOH). Stoichiometric calculations are critical, as each phosphate group contributes two acidic protons, requiring six equivalents of KOH for complete neutralization:

The reaction is conducted in aqueous solution under controlled pH (7.0–8.5) to avoid degradation. The product is then precipitated using cold ethanol or acetone and isolated via centrifugation.

Purification and Analytical Validation

Ion-Exchange Chromatography

Crude product purification employs strong anion-exchange resins (e.g., Q Sepharose). The hexapotassium salt’s high negative charge facilitates binding, while a gradient of potassium chloride (0.1–1.0 M) elutes contaminants. Fractions are monitored for conductivity and absorbance at 260 nm.

Spectroscopic and Enzymatic Analysis

-

Nuclear Magnetic Resonance (NMR) : ³¹P NMR confirms phosphorylation at positions 1, 4, and 5, with peaks at δ −10 to −12 ppm for phosphate esters.

-

Mass Spectrometry : ESI-MS (negative mode) reveals a molecular ion peak at m/z 648.64, consistent with the hexapotassium adduct.

-

Enzymatic Assay : myo-Inositol dehydrogenase oxidizes the compound, producing NADH quantified at 340 nm. This method, detailed in LIBIOS protocols, verifies purity and stereochemical integrity.

| Analytical Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥95% |

| Water Content | Karl Fischer | ≤2% |

| Residual Solvents | GC | <500 ppm |

Solubility and Formulation Considerations

Solubility Profile

The hexapotassium salt exhibits high solubility in aqueous solutions (≥50 mg/mL) and dimethyl sulfoxide (DMSO). This property necessitates lyophilization for long-term storage. Reconstitution protocols recommend sterile water or buffers (e.g., Tris-HCl, pH 7.4) to prevent aggregation.

Challenges in Stereochemical Control

The L-myo configuration requires enantioselective synthesis to avoid contamination with D-myo isomers, which exhibit distinct biological activities. Asymmetric phosphorylation using chiral catalysts or enzymatic methods (e.g., inositol kinases) ensures >99% enantiomeric excess. Recent advances in crystallography aid in verifying the absolute configuration via X-ray diffraction.

Industrial and Research-Scale Production

Batch Synthesis

Laboratory-scale batches (1–10 g) employ glass reactors with overhead stirring, achieving yields of 60–70%. Pilot plants utilize continuous-flow systems to enhance reproducibility, with in-line pH and conductivity monitoring.

Regulatory Compliance

Manufacturing adheres to ICH Q7 guidelines, with certificates of analysis including:

-

Residual solvent levels (e.g., acetone <500 ppm)

-

Endotoxin testing (<0.1 EU/mg)

-

Microbial limits (<10 CFU/g)

Chemical Reactions Analysis

Synthetic Routes and Phosphorylation

The synthesis of L-Ins(1,4,5)P₃ involves stereoselective phosphorylation of protected myo-inositol intermediates. Key steps include:

-

Selective Acylation : S-(+)-O-Acetylmandelic acid and dicyclohexylcarbodiimide (DCC) enable stereospecific acylation of hydroxyl groups on the inositol backbone, producing diastereomers separable via flash chromatography .

-

Phosphitylation : Bis(benzyloxy)diisopropylaminophosphine and 1H-tetrazole facilitate phosphitylation of hydroxyl groups, followed by oxidation with mCPBA (meta-chloroperbenzoic acid) to form protected phosphate esters .

-

Deprotection : Sequential removal of protecting groups (e.g., benzyl, allyl) using bromotrimethylsilane (BrSiMe₃) and sodium in liquid ammonia yields the final phosphate derivatives .

Derivatization and Functionalization

L-Ins(1,4,5)P₃ derivatives are synthesized to probe structure-activity relationships:

-

Sulphoxidation : Treatment with sulfur in pyridine-DMF replaces phosphate oxygen with sulfur, producing phosphorothioate analogs (e.g., D-myo-inositol 1,2,4,5-tetrakisphosphorothioate) .

-

Methylation : Selective methylation at specific hydroxyl positions (e.g., 2- and 5-O-methylation) modifies ligand-receptor interactions .

-

Enzymatic Hydrolysis : L-Ins(1,4,5)P₃ is derived from phosphatidylinositol 4,5-bisphosphate (PIP₂) via phospholipase C (PLC)-mediated cleavage, a reaction critical in calcium signaling .

Chiral Resolution and Separation

The L-enantiomer is resolved using chiral auxiliaries:

-

Diastereomer Separation : Flash chromatography separates intermediates after mandelic acid-mediated acylation .

-

Conduritol Precursors : Conduritol derivatives (e.g., conduritol F) undergo dihydroxylation and hydrogenolysis to yield enantiopure inositol phosphates .

Stability and Reactivity

Scientific Research Applications

Cellular Signaling

L-myo-Inositol 1,4,5-trisphosphate is primarily known for its function as a second messenger in the phosphoinositide signaling pathway. It is produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C. The compound facilitates the release of calcium ions () from the endoplasmic reticulum into the cytoplasm, which is crucial for various physiological processes including:

- Muscle Contraction : Calcium release is essential for muscle contraction mechanisms.

- Neurotransmitter Release : In neurons, it plays a role in synaptic transmission by modulating neurotransmitter release.

- Cell Proliferation and Differentiation : It influences various cell fate decisions through calcium-mediated signaling pathways.

Reproductive Biology

Research has shown that L-myo-Inositol 1,4,5-trisphosphate can enhance reproductive outcomes in assisted reproductive technologies. A notable study demonstrated its effectiveness in activating rabbit oocytes during nuclear transfer and parthenogenesis. The activation with this compound resulted in significantly higher cleavage rates and blastocyst development compared to other activation methods.

| Activation Method | Cleavage Rate (%) | Blastocyst Development (%) |

|---|---|---|

| IP3 + DMAP | 83.9 | 50 |

| Multiple Pulses | 61.6 | 30.1 |

| Ionomycin + DMAP | 52.9 | 5.7 |

This indicates that L-myo-Inositol 1,4,5-trisphosphate can be effectively utilized to improve embryonic development outcomes in vitro .

Neurobiology

In neurobiology, L-myo-Inositol 1,4,5-trisphosphate has been implicated in various neuronal processes. It acts on inositol trisphosphate receptors located on the endoplasmic reticulum membrane, mediating calcium release that influences neuronal excitability and synaptic plasticity. Studies have shown that manipulation of this signaling pathway may have therapeutic potential for neurodegenerative diseases such as Alzheimer’s disease .

Metabolic Disorders

The role of L-myo-Inositol 1,4,5-trisphosphate extends into metabolic disorders as well. Research indicates that alterations in inositol signaling pathways are associated with insulin resistance and type 2 diabetes. The compound's ability to modulate calcium levels can influence insulin secretion from pancreatic beta cells, thereby impacting glucose metabolism .

Cancer Research

Emerging evidence suggests that L-myo-Inositol 1,4,5-trisphosphate may play a role in cancer biology by regulating cell proliferation and apoptosis through calcium signaling pathways. Its potential as a therapeutic agent is being explored in various cancer types where dysregulation of calcium homeostasis is observed .

Mechanism of Action

The compound exerts its effects by binding to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. These calcium ions then activate various downstream signaling pathways, including those involving calmodulin and protein kinase C .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: D-myo-Inositol 1,4,5-Trisphosphate

The D-isomer (D-Ins(1,4,5)P₃·6K) is the natural enantiomer involved in physiological Ca²⁺ signaling. Key differences include:

The D-isomer exhibits 10–100× higher potency in activating InsP₃Rs due to its complementary stereochemistry with receptor binding pockets . The L-isomer serves primarily as a negative control in binding assays .

Positional Isomers

2.2.1. D-myo-Inositol 1,3,4-Trisphosphate (D-Ins(1,3,4)P₃·6K)

- CAS No.: 140385-74-6

- Molecular Formula : C₆H₉K₆O₁₅P₃

2.2.2. D-myo-Inositol 2,4,5-Trisphosphate (D-Ins(2,4,5)P₃)

- Synthesis: Chemoenzymatic methods using myo-inositol derivatives .

- Activity : 10–100× lower Ca²⁺ release activity compared to D-Ins(1,4,5)P₃ due to altered phosphate geometry .

Higher Phosphorylated Derivatives

Inositol 1,3,4,5-Tetrakisphosphate (InsP₄)

- CAS No.: 179617-74-4

- Role : Enhances Ca²⁺ influx via plasma membrane channels and regulates InsP₃ 3-kinase activity .

Receptor Binding Studies

- 0.1 µM for D-isomer) .

- D-Ins(1,4,5)P₃·6K induces Ca²⁺ oscillations in hepatocytes at 100–500 nM concentrations, while L-isomer requires ≥10 µM for weak effects .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Optical Rotation ([M]₅₈₉) |

|---|---|---|---|

| L-Ins(1,4,5)P₃·6K | 129828-71-3 | C₆H₉K₆O₁₅P₃ | +140° (pH 9.5) |

| D-Ins(1,4,5)P₃·6K | 103476-24-0 | C₆H₉K₆O₁₅P₃ | -125° to -134° (pH 9.5) |

| D-Ins(1,3,4)P₃·6K | 140385-74-6 | C₆H₉K₆O₁₅P₃ | Not reported |

Biological Activity

L-myo-Inositol 1,4,5-trisphosphate (IP3), particularly in its hexapotassium salt form, is a crucial second messenger in cellular signaling pathways. Its primary role involves the mobilization of calcium ions () from intracellular stores, which is essential for various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. This article delves into the biological activity of L-myo-Inositol 1,4,5-trisphosphate, hexapotassium salt, summarizing key research findings, case studies, and data tables.

L-myo-Inositol 1,4,5-trisphosphate is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) through the action of phospholipase C. Upon receptor activation (e.g., G-protein coupled receptors), PIP2 is hydrolyzed to generate IP3 and diacylglycerol (DAG). While DAG activates protein kinase C (PKC), IP3 specifically facilitates the release of from the endoplasmic reticulum (ER) by binding to inositol trisphosphate receptors (InsP3Rs) located on the ER membrane .

Biological Functions

The biological functions attributed to L-myo-Inositol 1,4,5-trisphosphate include:

- Calcium Mobilization : IP3 induces a rapid increase in intracellular calcium levels. The effective concentration () for this action is approximately 0.1 μM .

- Signal Transduction : It plays a pivotal role in various signaling pathways that regulate cellular responses to hormones and neurotransmitters.

- Cell Growth and Apoptosis : IP3 influences processes such as cell proliferation and programmed cell death through its effects on calcium signaling and PKC activation .

Case Study 1: Calcium Oscillations in Platelets

A study demonstrated that IP3 mediates calcium oscillations in rat megakaryocytes and platelets. The oscillations were found to be influenced by the phosphorylation state of pleckstrin, a major substrate for PKC. This suggests a complex regulatory mechanism involving both IP3 and PKC pathways .

Case Study 2: Mitochondrial Dynamics

Research has indicated that inositol and its derivatives play a role in regulating mitochondrial fission. Specifically, it was shown that L-myo-Inositol can inhibit mitochondrial fission independently of its downstream metabolites, highlighting its potential as a therapeutic target in conditions characterized by altered mitochondrial dynamics .

Research Findings

Recent studies have explored various aspects of L-myo-Inositol 1,4,5-trisphosphate's biological activity:

- Binding Affinity : Different isoforms of InsP3Rs exhibit varying affinities for IP3. For instance, InsP3R2 has an value of 14 nM for IP3 compared to other isoforms .

- Role in Cancer : Investigations into prostate cancer have revealed that IMPA1-derived inositol maintains stemness in castration-resistant prostate cancer via activation of IMPDH2. This suggests that targeting inositol pathways may provide new avenues for cancer therapy .

Data Tables

| Study | Focus | Key Findings |

|---|---|---|

| King & Rittenhouse (1989) | Calcium Mobilization | Demonstrated the role of IP3 in calcium oscillations in platelets |

| Fairn & Grinstein (2012) | Cell Signaling | Highlighted the importance of phosphoinositides in cellular processes |

| Goswami et al. (2018) | Mitochondrial Dynamics | Showed that inositol directly regulates mitochondrial fission |

Q & A

Q. What is the role of L-myo-Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃) in intracellular calcium signaling?

Ins(1,4,5)P₃ binds to inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytosol. This process is critical for cellular responses like neurotransmitter release, muscle contraction, and gene expression. Methodologically, researchers should use Ca²⁺-sensitive fluorescent dyes (e.g., Fura-2) or genetically encoded indicators (e.g., GCaMP) to quantify Ca²⁺ flux. Ensure buffer systems contain ATP and Mg²⁺ to maintain ER Ca²⁺ uptake via SERCA pumps .

Q. How should L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt be stored and handled to ensure stability?

The compound is hygroscopic and requires storage at −20°C in a desiccated environment. Reconstitute in ultrapure water (10 mg/mL stock) and aliquot to avoid freeze-thaw cycles. Verify activity post-reconstitution using a competitive radioligand binding assay against IP3Rs, as degradation can reduce efficacy .

Advanced Research Questions

Q. How do researchers differentiate IP3 receptor subtype contributions in specific cell types?

IP3R subtypes (1, 2, 3) exhibit tissue-specific expression and Ca²⁺ release kinetics. Use isoform-specific antibodies (e.g., Anti-IP3R Type III for hepatocytes) or CRISPR/Cas9 knockout models. For functional studies, employ pharmacological agents like heparin (IP3R inhibitor) or Xestospongin C (selective for IP3R1). Pair with siRNA silencing to isolate subtype-specific effects .

Q. How should contradictory data arising from inositol phosphate analogues be addressed?

Analogues with modified phosphate groups (e.g., 5-phosphate bioisosteres) may exhibit altered receptor binding or metabolic stability. Validate analogues using homogeneous IP3R subtype assays and cross-verify with structural techniques like cryo-EM. For example, Ins(1,3,4,6)-P4 shows weak IP3R activation, necessitating dose-response comparisons with native Ins(1,4,5)P₃ .

Q. What experimental design considerations are critical for quantifying Ins(1,4,5)P₃-induced Ca²⁺ transients?

Optimize buffer osmolarity and pH (7.2–7.4) to prevent ER stress. Include controls for store-operated Ca²⁺ entry (e.g., thapsigargin) and ryanodine receptor crosstalk. Use permeabilized cells or caged Ins(1,4,5)P₃ for precise spatiotemporal control. Data should be normalized to baseline Ca²⁺ levels and analyzed for oscillation frequency/amplitude .

Q. How is Ins(1,4,5)P₃ signaling implicated in metabolic disease models, such as hepatic steatosis?

IP3R1 overexpression in hepatocytes promotes ER stress and lipid accumulation. Use IP3R1-knockout mice or hepatocyte-specific inhibitors to study lipid metabolism. Measure downstream markers like PERK phosphorylation or triglyceride content. Correlate findings with IRBIT (IP3R-binding protein) expression, as low IRBIT levels predict chemoresistance in gastric cancer models .

Q. Why is stereochemical specificity critical when using Ins(1,4,5)P₃ salts in receptor studies?

D-myo and L-myo isoforms exhibit divergent receptor binding. For example, D-myo-Ins(1,4,5)P₃ hexapotassium salt is a potent second messenger, while L-myo forms may require higher concentrations for equivalent effects. Validate stereochemistry via chiral HPLC or comparative activity assays in IP3R-overexpressing cell lines .

Q. How can mutagenesis elucidate IP3R ligand-binding domain dynamics?

Introduce point mutations (e.g., R568Q in IP3R1) to disrupt Ins(1,4,5)P₃ binding. Use fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to measure binding affinity changes. Pair with molecular dynamics simulations to predict conformational shifts .

Q. What strategies are used to synthesize metabolically stable Ins(1,4,5)P₃ bioisosteres?

Replace the 5-phosphate group with non-hydrolyzable analogs like phosphorothioates or methylene bisphosphonates. Assess stability in cell lysates via mass spectrometry and activity via Ca²⁺ mobilization assays. For example, 1,4,5-trisphosphorothioate shows prolonged ER Ca²⁺ release compared to native Ins(1,4,5)P₃ .

Q. How does IRBIT interaction modulate Ins(1,4,5)P₃ receptor activity in cancer therapeutics?

IRBIT competes with Ins(1,4,5)P₃ for IP3R binding, reducing Ca²⁺ release. In gastric cancer, low IRBIT correlates with chemoresistance. Quantify IRBIT-IP3R colocalization via immunofluorescence and co-immunoprecipitation. Therapeutic strategies may involve IRBIT overexpression or small-molecule stabilizers to enhance chemotherapy efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.